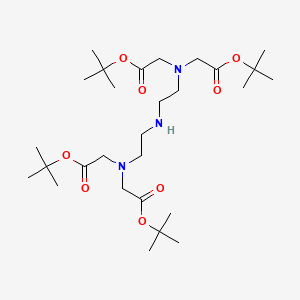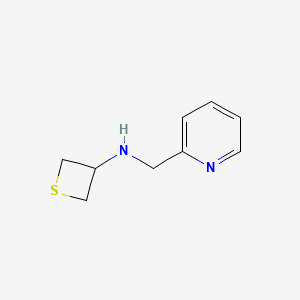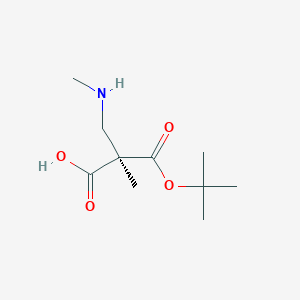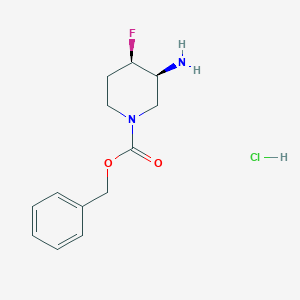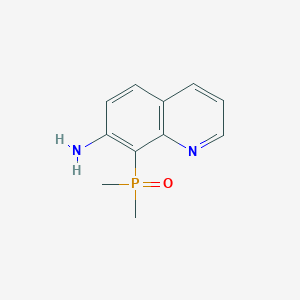
5-Bromo-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol is a synthetic organic compound that belongs to the indazole family Indazoles are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol typically involves multiple steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes under acidic or basic conditions.
Methylation: The methyl group at the 6-position can be introduced via alkylation reactions using methyl iodide or similar reagents.
Attachment of the Tetrahydropyran Moiety: The tetrahydropyran group can be attached through nucleophilic substitution reactions, often involving the reaction of a suitable alcohol with a halogenated precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the bromine atom or the indazole ring, leading to debromination or hydrogenation products.
Substitution: The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions, which can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under mild to moderate conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of debrominated or hydrogenated derivatives.
Substitution: Formation of substituted indazole derivatives with various functional groups.
科学研究应用
Chemistry
In chemistry, 5-Bromo-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions, receptor binding, and cellular pathways. Its structural features make it a candidate for investigating the biological activity of indazole derivatives.
Medicine
In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. Indazole derivatives are known for their anti-inflammatory, anticancer, and antimicrobial activities. This compound could be explored for similar therapeutic applications.
Industry
In the industrial sector, this compound can be used in the development of new materials, agrochemicals, and pharmaceuticals. Its versatility makes it a valuable intermediate in the synthesis of various industrial products.
作用机制
The mechanism of action of 5-Bromo-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom and the hydroxyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
5-Bromo-1H-indazole: Lacks the methyl and tetrahydropyran groups, making it less complex.
6-Methyl-1H-indazole: Lacks the bromine and tetrahydropyran groups.
1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole: Lacks the bromine and methyl groups.
Uniqueness
5-Bromo-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol is unique due to the combination of its substituents. The presence of the bromine atom, methyl group, and tetrahydropyran moiety provides a distinct set of chemical properties and potential biological activities that are not found in simpler indazole derivatives.
This compound’s unique structure allows for a wide range of chemical modifications and applications, making it a valuable target for further research and development.
属性
分子式 |
C13H15BrN2O2 |
|---|---|
分子量 |
311.17 g/mol |
IUPAC 名称 |
5-bromo-6-methyl-1-(oxan-2-yl)indazol-4-ol |
InChI |
InChI=1S/C13H15BrN2O2/c1-8-6-10-9(13(17)12(8)14)7-15-16(10)11-4-2-3-5-18-11/h6-7,11,17H,2-5H2,1H3 |
InChI 键 |
LRUHQYQRBSBDQC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=NN2C3CCCCO3)C(=C1Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3aR,4R,9bR)-1-tert-butyl 4-ethyl 8-broMo-3,3a,4,5-tetrahydro-1H-pyrrolo[3,2-c]quinoline-1,4(2H,9bH)-dicarboxylate](/img/structure/B12956970.png)
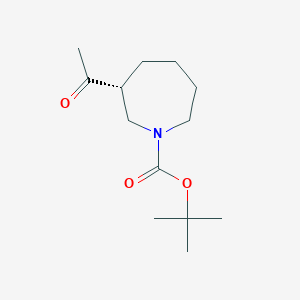
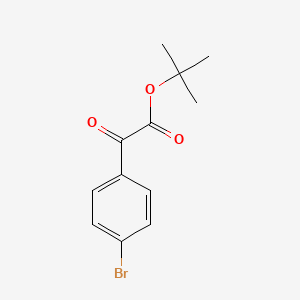
![Pyrrolo[3,4-b]pyrrole-2,5(1H)-dicarboxylic acid, hexahydro-, 5-(1,1-dimethylethyl) 2-ethyl ester, (2R,3aS,6aS)-rel-](/img/structure/B12956993.png)
![N-((1R,2R)-2-Amino-1,2-diphenylethyl)-1-((1R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B12957003.png)
